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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). As a PAM, JNJ-42153605 does not activate the mGluR2

receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.

This property makes it a valuable tool for studying the therapeutic potential of mGluR2

modulation in various neurological and psychiatric disorders. These application notes provide

detailed protocols for utilizing JNJ-42153605 in common cell-based assays to characterize its

activity and explore its effects on cellular signaling.

Mechanism of Action
JNJ-42153605 binds to an allosteric site on the mGluR2 receptor, which is distinct from the

glutamate binding site. This binding event induces a conformational change in the receptor that

increases its affinity and/or efficacy for glutamate. The mGluR2 receptor is a G protein-coupled

receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl

cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
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Signaling pathway of JNJ-42153605 as an mGluR2 PAM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15620964?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table summarizes the key quantitative parameters of JNJ-42153605 in in vitro

assays.

Parameter Cell Line Assay Type Value Reference

EC50

CHO cells

expressing

human mGluR2

[35S]GTPγS

binding
17 nM [1]

Solubility

(DMSO)
- -

4 mg/mL (9.98

mM)

Experimental Protocols
Preparation of JNJ-42153605 Stock Solution
A concentrated stock solution is essential for accurate and reproducible experiments.

Materials:

JNJ-42153605 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on its solubility, prepare a 10 mM stock solution of JNJ-42153605 in DMSO. For

example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of JNJ-42153605
(Molecular Weight: 400.44 g/mol ) and dissolve it in 1 mL of DMSO.

Vortex the solution until the compound is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.
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Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Start

Weigh JNJ-42153605
(e.g., 4.004 mg)

Dissolve in DMSO
(e.g., 1 mL for 10 mM)

Vortex to ensure
complete dissolution

Aliquot into single-use tubes

Store at -20°C or -80°C

End
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Workflow for preparing JNJ-42153605 stock solution.

[35S]GTPγS Binding Assay
This functional assay measures the activation of Gαi/o-coupled receptors by quantifying the

binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor

activation.

Cell Line:

Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 (CHO-hmGluR2).

Materials:

CHO-hmGluR2 cells

Cell culture medium (e.g., DMEM/F-12)

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM

GDP)

JNJ-42153605 stock solution

Glutamate stock solution

[35S]GTPγS (radiolabeled)

Scintillation cocktail and counter

Protocol:

A. Membrane Preparation:

Culture CHO-hmGluR2 cells to 80-90% confluency.

Harvest the cells and centrifuge at 1,000 x g for 5 minutes.
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Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a

Dounce homogenizer.

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

Discard the supernatant and resuspend the membrane pellet in assay buffer.

Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

Store the membrane preparations at -80°C until use.

B. Assay Procedure:

Thaw the membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein

per well in ice-cold assay buffer.

Prepare a dose-response curve of JNJ-42153605. A typical concentration range would be

from 0.1 nM to 10 µM.

In a 96-well plate, add the diluted membranes, varying concentrations of JNJ-42153605, and

a sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).

Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell

harvester.

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Dry the filter plate and add a scintillation cocktail to each well.

Quantify the radioactivity using a scintillation counter.

Analyze the data using non-linear regression to determine the EC50 of JNJ-42153605.

Calcium Mobilization Assay
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This assay is suitable for mGluR2 receptors co-expressed with a promiscuous G-protein, such

as Gα16, which couples to the phospholipase C pathway, leading to an increase in intracellular

calcium upon receptor activation.

Cell Line:

HEK293 or CHO cells stably co-expressing the human mGluR2 and a promiscuous G-

protein (e.g., Gα16).

Materials:

HEK293 or CHO cells co-expressing hmGluR2 and Gα16

Cell culture medium

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

Probenecid (optional, to prevent dye leakage)

JNJ-42153605 stock solution

Glutamate stock solution

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000

to 80,000 cells per well (for a 96-well plate) and culture overnight.

Prepare the dye loading solution by dissolving Fluo-4 AM (typically 1-5 µM) in HBSS

containing 0.02% Pluronic F-127 and optionally 2.5 mM probenecid.

Remove the culture medium from the cells and add the dye loading solution.
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Incubate the plate at 37°C for 60 minutes in the dark.

Wash the cells with HBSS to remove excess dye.

Add assay buffer (HBSS) to each well.

Prepare a plate with varying concentrations of JNJ-42153605.

Place both the cell plate and the compound plate into the fluorescence plate reader.

Establish a baseline fluorescence reading for approximately 10-20 seconds.

Add the JNJ-42153605 solutions to the cells and incubate for a defined period (e.g., 2-5

minutes).

Add a sub-maximal (e.g., EC20) concentration of glutamate and immediately measure the

change in fluorescence intensity over time (typically 1-3 minutes).

Analyze the data by calculating the peak fluorescence response and plotting it against the

concentration of JNJ-42153605 to determine the EC50.
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General workflow for a calcium mobilization assay.
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Recommended Concentration Range
For initial cell culture experiments, a dose-response study is recommended. Based on the

reported EC50 of 17 nM, a suitable starting concentration range for JNJ-42153605 would be

from 0.1 nM to 10 µM. This range should allow for the determination of a full concentration-

response curve and the identification of the optimal working concentration for specific

experimental needs. It is important to note that as a PAM, the effect of JNJ-42153605 will be

dependent on the concentration of glutamate present in the cell culture medium. For assays

using recombinant cells, it is common to add a low, sub-maximal concentration of glutamate

(e.g., the EC20 concentration) to observe the potentiating effects of the PAM.

Concluding Remarks
JNJ-42153605 is a valuable pharmacological tool for investigating the role of mGluR2 in

cellular function and disease models. The protocols provided here offer a starting point for

researchers to design and execute robust in vitro experiments. It is recommended that

individual laboratories optimize these protocols for their specific cell lines and experimental

conditions to ensure the highest quality and reproducibility of data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

